molecular formula C11H11NS B1342233 (4-Thien-3-ylphenyl)methylamine CAS No. 876317-18-9

(4-Thien-3-ylphenyl)methylamine

Cat. No.: B1342233
CAS No.: 876317-18-9
M. Wt: 189.28 g/mol
InChI Key: QTXFTOUAVPVJMZ-UHFFFAOYSA-N
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Description

(4-Thien-3-ylphenyl)methylamine is an organic compound with the molecular formula C11H11NS and a molecular weight of 189.28 g/mol . It is characterized by the presence of a thiophene ring attached to a phenyl group, which is further connected to a methylamine group. This compound is primarily used in research settings and has various applications in chemistry and biology.

Scientific Research Applications

(4-Thien-3-ylphenyl)methylamine is used in various scientific research applications, including:

Safety and Hazards

“(4-Thien-3-ylphenyl)methylamine” is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . In case of exposure, immediate medical attention is required .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Thien-3-ylphenyl)methylamine typically involves the Suzuki coupling reaction. One common method includes the reaction of 3-thiopheneboronic acid with 4-bromobenzylamine in the presence of bis-triphenylphosphine-palladium (II) chloride and potassium carbonate in a dioxane-water mixture . The reaction is carried out under an inert atmosphere, often using microwave irradiation to enhance the reaction rate. The mixture is heated to 100°C for about an hour, and the product is purified using column chromatography on silica gel .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(4-Thien-3-ylphenyl)methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiophene derivatives.

    Substitution: Amides and other substituted derivatives.

Mechanism of Action

The mechanism of action of (4-Thien-3-ylphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring and amine group can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4-Thien-2-ylphenyl)methylamine
  • (4-Thien-3-ylphenyl)ethylamine
  • (4-Thien-3-ylphenyl)propylamine

Uniqueness

(4-Thien-3-ylphenyl)methylamine is unique due to the specific positioning of the thiophene ring and the phenyl group, which imparts distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

(4-thiophen-3-ylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NS/c12-7-9-1-3-10(4-2-9)11-5-6-13-8-11/h1-6,8H,7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTXFTOUAVPVJMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30594583
Record name 1-[4-(Thiophen-3-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876317-18-9
Record name 4-(3-Thienyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=876317-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(Thiophen-3-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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